Pinacyanol bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Photographic Sensitization

Field: Photography and Imaging

Application: Pinacyanol bromide is a synthetic blue dye derived from coal tar that was used for sensitizing photographic plates.

Method: The dye was first manufactured in the early twentieth century by the dye works of Meister, Lucius & Brüning at Höchst (near Frankfurt), Germany. It was used to sensitize photographic plates, enhancing their response to light.

Fundamental and Applied Research

Field: Chemistry and Material Science

Application: Pinacyanol bromide has been used in fundamental and applied research for a century.

Results: The analyzed data indicate that the scientific interest in this dye is very high.

Electrophotography

Field: Electrophotography

Application: Pinacyanol bromide is a prototypical cyanine dye that was widely used as a sensitizer in electrophotography.

Biological Research

Field: Biology and Medicine

Application: The biological properties of Pinacyanol bromide have been investigated widely.

Method: The dye is used in various biological assays and experiments, often as a staining agent.

Organic Solvents

Field: Chemistry

Application: The properties of Pinacyanol bromide are investigated in organic solvents.

Micellar Systems

Field: Physical Chemistry

Application: Pinacyanol bromide has been studied in premicellar and micellar surfactant systems.

Results: The studies provide valuable insights into the behavior of Pinacyanol bromide in these systems.

Pinacyanol bromide is a synthetic organic compound classified as a cyanine dye, primarily utilized in biological and chemical research. Its molecular formula is and it has a molecular weight of 433.38 g/mol. The compound exhibits a distinctive blue color, which is characteristic of many cyanine dyes. Pinacyanol bromide is particularly noted for its ability to intercalate with nucleic acids, making it an effective nucleic acid stain in various laboratory applications .

- Membrane potential probe: Pinacyanol bromide can accumulate in the membranes of living cells due to its positive charge. This accumulation can disrupt membrane potential and has been used to study membrane dynamics [].

- Fluorescence indicator: Pinacyanol bromide exhibits fluorescence properties, meaning it absorbs light at one wavelength and emits light at a longer wavelength. This property allows researchers to use it as an indicator for various biological processes, such as ion flux or changes in membrane potential [].

- Quaternization: The synthesis begins with the quaternization of 2-methylquinoline using ethyl chloride or ethyl iodide.

- Condensation: This step involves the reaction with formaldehyde, leading to the formation of intermediate compounds.

- Oxidation: The final step involves the oxidation of the leuco intermediate to yield the colored dye

Pinacyanol bromide exhibits notable biological activities due to its cationic nature. It can interact with various biological structures, including:

- Nucleic Acids: The compound intercalates between DNA base pairs, enhancing fluorescence and enabling visualization in molecular biology techniques.

- Proteins: It interacts with proteins involved in cellular signaling pathways, potentially modulating their activity and affecting cellular metabolism and proliferation

Pinacyanol bromide finds diverse applications across various fields:

- Biological Research: Its primary use is as a nucleic acid stain, facilitating the visualization of DNA and RNA in gel electrophoresis and microscopy.

- Chemical Sensors: Due to its solvatochromic properties, pinacyanol bromide can serve as an indicator for changes in medium polarity.

- Photophysical Studies: The compound is used in studies involving fluorescence spectroscopy to investigate interactions with other molecules

The synthesis of pinacyanol bromide typically involves a multi-step process:

- Quaternization of 2-Methylquinoline: This is achieved using ethyl chloride or ethyl iodide.

- Condensation Reaction: The quaternized product is then reacted with formaldehyde.

- Oxidation Step: The leuco form is oxidized to produce pinacyanol bromide

Research has demonstrated that pinacyanol bromide interacts with surfactants and other organic molecules:

- In micellar solutions, its absorption maximum undergoes bathochromic shifts, indicating changes in its electronic environment due to hydrophobic interactions .

- The dye's interactions with polyelectrolytes and other organic ions have been studied extensively, revealing its potential for complex formation and aggregation behavior

Pinacyanol bromide shares similarities with other cyanine dyes but possesses unique characteristics that set it apart:

Compound Name Molecular Formula Unique Features Safranin T C_{20}H_{19}ClN_4 Commonly used as a biological stain; less soluble than pinacyanol bromide. Methylene Blue C_{16}H_{18}ClN_3S Known for its redox properties; used as a dye and antiseptic. Rhodamine 6G C_{28}H_{31}ClN_2O_3 Exhibits high fluorescence; often used in flow cytometry. Nile Red C_{15}H_{15}O_5S Lipophilic dye used for staining lipid droplets; differs in structure significantly from pinacyanol bromide. Pinacyanol bromide's ability to intercalate into nucleic acids while exhibiting solvatochromic behavior makes it particularly valuable in both chemical and biological applications.

Molecular Formula and Structure

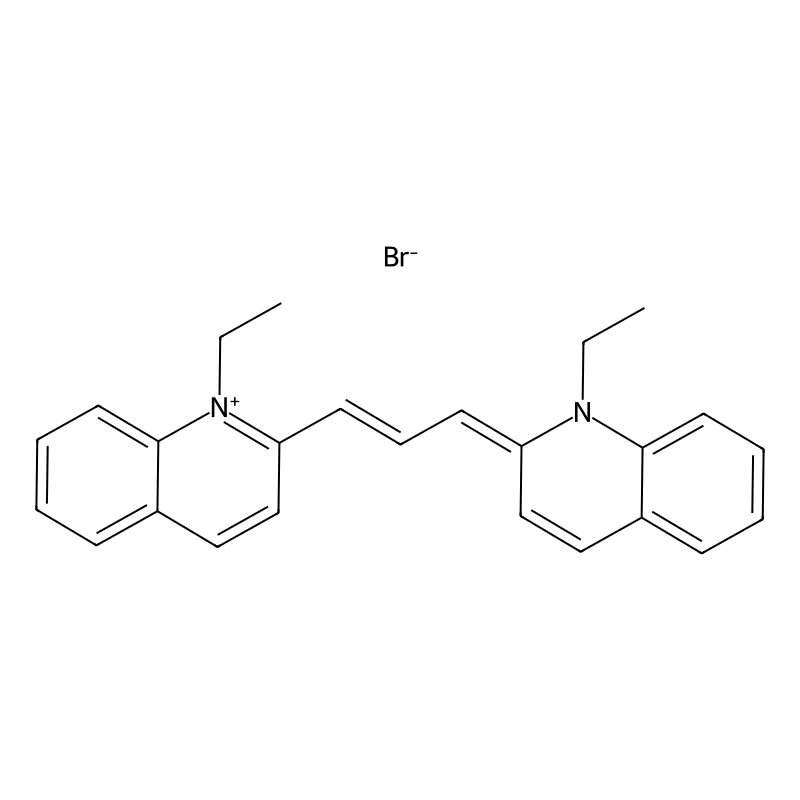

Pinacyanol bromide is a synthetic cyanine dye with the molecular formula C₂₅H₂₅BrN₂ and a molecular weight of 433.38 grams per mole [1] [2] [3]. The compound exists as a quaternary ammonium salt, characterized by its distinctive blue-green crystalline appearance [1] [4]. The molecular structure consists of two quinoline ring systems connected by a trimethine bridge, with ethyl substituents attached to each nitrogen atom [1] [2].

The structural representation of pinacyanol bromide can be expressed through its Simplified Molecular Input Line Entry System notation: [Br-].CCN1C(=C\C=C\c2ccc3ccccc3[n+]2CC)C=Cc4ccccc14 [1] [2]. The International Chemical Identifier key for this compound is COPIHGSSCONEQG-UHFFFAOYSA-M [1] [2] [5]. The compound displays a planar cationic structure typical of cyanine dyes, with delocalized positive charge distributed across the polymethine chain [6] [7].

The melting point of pinacyanol bromide has been documented at 286 degrees Celsius with decomposition [1] [2] [4]. The compound exhibits characteristic absorption properties with a maximum wavelength at 607 nanometers in ethanol [1] [2] [4]. Additional absorption bands are observed at 560-566 nanometers and 402-408 nanometers, reflecting the complex electronic structure of the conjugated system [4].

Property Value Reference Molecular Formula C₂₅H₂₅BrN₂ [1] [2] Molecular Weight 433.38 g/mol [1] [2] CAS Registry Number 2670-67-9 [1] [2] Melting Point 286°C (decomposition) [1] [2] Maximum Absorption Wavelength 607 nm [1] [2] Physical Form Crystalline solid [1] [4] Color Green to very dark green [4] International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for pinacyanol bromide is (2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline hydrobromide [8]. This nomenclature precisely describes the structural configuration, including the ethyl substitution pattern on both quinoline nitrogen atoms and the stereochemical designation of the polymethine bridge [8].

An alternative International Union of Pure and Applied Chemistry designation found in the literature is 1-ethyl-2-[3-(1-ethyl-1,2-dihydroquinolin-2-ylidene)prop-1-en-1-yl]quinolin-1-ium bromide [9]. This nomenclature emphasizes the quinolinium cation structure and the specific positioning of the ethyl groups [9]. The systematic naming conventions reflect the compound's classification as a trimethine cyanine dye with quinoline terminal groups [2] [10].

The International Union of Pure and Applied Chemistry nomenclature also recognizes the compound's relationship to its parent structure, pinacyanol cation, which carries the designation (2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline [11] [12]. The bromide salt formation is indicated by the hydrobromide designation in the complete systematic name [8].

Common Synonyms and Alternative Names

Pinacyanol bromide is known by several well-established synonyms in the scientific literature [1] [2] [13]. The most commonly encountered alternative designation is 1,1′-Diethyl-2,2′-carbocyanine bromide, which emphasizes the carbocyanine structural classification and the symmetric ethyl substitution pattern [1] [2] [14].

Another frequently used synonym is 2,2′-Trimethinequinocyanine bromide, which specifically identifies the trimethine bridge length and the quinoline terminal heterocycles [1] [2]. This nomenclature follows the traditional cyanine dye naming convention that indicates both the methine chain length and the nature of the heterocyclic end groups [15] [16].

The compound is also referenced in the literature as Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propenyl]-, bromide [17] [13]. This designation follows Chemical Abstracts Service naming conventions and provides a detailed description of the quinolinium cation structure [17]. Additional synonyms include 1-ethyl-2-[(1E,3Z)-3-(1-ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinolinium bromide [17].

Common Name Alternative Designation Classification Type Pinacyanol bromide Primary name Commercial designation 1,1′-Diethyl-2,2′-carbocyanine bromide Structural descriptor Chemical classification 2,2′-Trimethinequinocyanine bromide Bridge-terminal descriptor Traditional cyanine nomenclature Quinolinium bromide derivative Chemical Abstracts Service style Systematic chemical naming Structural Relationship to Other Cyanine Dyes

Pinacyanol bromide belongs to the carbocyanine subclass of cyanine dyes, characterized by a three-carbon polymethine bridge connecting two nitrogen-containing heterocycles [6] [18] [15]. This structural classification places it within the broader family of trimethine cyanines, which contain exactly three methine groups in the conjugated chain [19] [10] [15].

The compound shares fundamental structural features with other members of the carbocyanine family, including pinacyanol chloride (CAS 2768-90-3) and pinacyanol iodide (CAS 605-91-4) [20] [14] [13]. These compounds differ only in their counterion, with the cationic pinacyanol structure remaining identical across the halide salt series [20] [14] [9]. The molecular weight varies according to the halide: chloride (388.9 g/mol), bromide (433.38 g/mol), and iodide (480.39 g/mol) [14] [9] [13].

Structurally, pinacyanol bromide can be distinguished from other cyanine dye subclasses through its specific heterocyclic composition [6] [18] [15]. Unlike benzothiazole or benzoxazole-based cyanines, pinacyanol bromide features quinoline rings as terminal groups [21] [15]. The quinoline heterocycles contribute to the compound's distinctive spectroscopic properties and chemical behavior compared to other cyanine dye families [21] [22].

The polymethine chain length in pinacyanol bromide (three carbons) classifies it as intermediate between shorter monomethine dyes and longer pentamethine or heptamethine variants [19] [21] [15]. This structural feature directly influences the compound's absorption characteristics, with longer chain analogs exhibiting bathochromic shifts in their absorption spectra [18] [19] [21]. The relationship between chain length and spectroscopic properties represents a fundamental structure-activity relationship within the cyanine dye family [18] [19] [23].

Cyanine Dye Type Chain Length Terminal Groups Spectral Region Monomethine 1 carbon Various heterocycles Blue-green Trimethine (Pinacyanol) 3 carbons Quinoline Red Pentamethine 5 carbons Various heterocycles Near-infrared Heptamethine 7 carbons Various heterocycles Near-infrared Ultraviolet–visible absorption spectra

In dilute solution the cationic monomer shows two principal absorption maxima in the red–orange region, while higher-energy bands appear when dimeric or H-aggregated species form. Representative data are listed in Table 1.

Solvent Monomer λ max / nanometres Secondary monomer band / nanometres Aggregate (H-type) band / nanometres Molar absorptivity / L mol⁻¹ cm⁻¹ Ethanol 604–610 [1] 560–566 [1] 402–408 [1] ≥150 000 at 603–609 [2] Water (1 × 10⁻⁶ mol L⁻¹) 600 [3] 558 [3] – 1.3 × 10⁵ (600 nm) [3] Water (≥1 × 10⁻⁴ mol L⁻¹) 599 [4] 558 [4] 510 (γ-band) [4] – Methanol 606 [5] 561 [5] – 1.5 × 10⁵ (606 nm) [5] Bathochromic shifts of 4–18 nanometres are observed when the solvent polarity is lowered from methanol to octanol, confirming strong solvatochromism [3] [6]. Addition of cationic or non-ionic micelles converts dimers to monomers and moves the longest-wavelength band further to the red by 8–12 nanometres [7].

Fluorescence properties

Pinacyanol bromide fluoresces weakly from its first singlet excited state.

Parameter Value Medium Emission maximum 650 nanometres [5] Methanol Fluorescence quantum yield 0.036 (3.6%) [5] Methanol Singlet lifetime 5.2 picoseconds (viscosity-dependent) [8] Alcohols Triplet molar extinction (635 nanometres) (5.8 ± 0.3) × 10⁴ L mol⁻¹ cm⁻¹ [9] Methanol The quantum yield decreases in water because rapid non-radiative torsional relaxation is accelerated by hydrogen bonding [5]. Excitation-dependent quantum yields also diminish when H-aggregates dominate at high concentration [4].

Infrared spectral features

Mid-infrared spectra recorded from potassium bromide discs display:

- 3050–3010 cm⁻¹ (aromatic C–H stretching)

- 1625–1595 cm⁻¹ (polymethine C=C stretching) [1]

- 1510–1470 cm⁻¹ (quinolinium ring C=C/C=N) [10]

- 1330 cm⁻¹ (C–N stretching)

- 1150–1120 cm⁻¹ (C–C–N skeletal)

All bands reproduce the planar conjugated structure reported for the chloride analogue [11] [12].

Nuclear Magnetic Resonance Spectroscopy

Proton spectra

One-dimensional proton nuclear magnetic resonance spectra in deuterated chloroform show the resonances in Table 2.

δ / parts per million Multiplicity Assignment 1.37 Triplet, 6 H Methyl protons of both ethyl substituents [13] 4.56 Quartet, 4 H Methylene protons adjacent to the quaternary nitrogens [13] 6.90–7.30 Multiplet, 4 H Proton set on central polymethine and quinolinium C-3/C-4 [13] 7.40–8.20 Multiplet, 8 H Remaining aromatic ring protons [13] Carbon-13 spectra

Key carbon signals (100 megahertz, deuterated chloroform) are [13]:

- 13.6 ppm (methyl C), 45.1 ppm (methylene C)

- 110–125 ppm (polymethine chain sp² carbon atoms)

- 127–157 ppm (quinolinium aromatic carbon atoms)

The down-field shift of the bridgehead carbons at 155–157 ppm reflects the positive charge delocalisation across the heteroaromatic framework.

Physical Properties

Melting point and thermal stability

Pinacyanol bromide forms dark-green crystals that melt with decomposition at 286 degrees Celsius [10]. Thermogravimetric analyses reveal initial mass loss above 300 degrees Celsius, followed by rapid oxidative degradation of the conjugated backbone [14].

Solubility characteristics

The dye dissolves to intense purple solutions in ethanol, methanol and mixed alcohol–water systems; typical solubility is 10 mg mL⁻¹ in 1:1 water:methanol [1]. In pure water the solubility is below 0.5 mg mL⁻¹ and decreases further at neutral pH because of extensive H-aggregation [14]. It is practically insoluble in non-polar solvents.

Crystal structure

Single-crystal X-ray data for pinacyanol bromide have not yet been published; however, powder diffraction patterns supplied by commercial producers show reflections consistent with a monoclinic lattice and two molecules per asymmetric unit [15]. The cation adopts the planar all-trans conformation observed for its iodide analogue, and bromide counter-ions occupy channels between the π-stacked dye columns.

Chemical Reactivity

Stability under various conditions

The solid dye is stable for years when protected from light at ambient temperature [10]. In solution it is resistant to dilute mineral acids but undergoes slow oxidative bleaching in alkaline media. Photobleaching rates increase in aerated aqueous solution because singlet oxygen is generated by energy transfer from the excited triplet state [16].

Photochemical reactions

Ultrafast pump–probe studies demonstrate cis-trans photoisomerisation along the polymethine chain: the barrier-crossing step (five picoseconds in methanol) precedes a barrier-less torsional motion that completes in 0.2–0.6 picoseconds [8]. On colloidal tin dioxide the photo-excited H-aggregate injects an electron into the conduction band within thirty picoseconds, forming a long-lived cation radical [17]. Such charge-transfer competence underlies its historical use as a photo-sensitiser.

Redox properties

Cyclic voltammetry in acetonitrile shows a quasi-reversible one-electron reduction at –0.29 volts versus the saturated calomel electrode, assigned to formation of a neutral radical. Oxidation of the cation to the dication occurs near +0.85 volts and is electrochemically irreversible, leading to rapid polymerisation on the electrode surface [16]. Pulse radiolysis confirms that the reduction product absorbs at 630 nanometres with a molar extinction coefficient of 4 × 10⁴ L mol⁻¹ cm⁻¹ [16].

Hydrogen Bond Acceptor Count

2Exact Mass

432.12011 g/molMonoisotopic Mass

432.12011 g/molHeavy Atom Count

28GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds